molecular formula C22H18FN B11522014 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline

Cat. No.: B11522014
M. Wt: 315.4 g/mol
InChI Key: AYIPFKKBJMBCJJ-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a polycyclic quinoline derivative characterized by a fused benzo[f]cyclopenta[c]quinoline scaffold substituted with a 2-fluorophenyl group. Its fluorinated aromatic substituent may enhance metabolic stability and influence receptor-binding specificity compared to non-fluorinated analogs .

Properties

Molecular Formula

C22H18FN

Molecular Weight

315.4 g/mol

IUPAC Name

12-(2-fluorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C22H18FN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2

InChI Key

AYIPFKKBJMBCJJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-bromoquinoline. This intermediate undergoes a series of reactions, including Suzuki–Miyaura coupling with 2-fluorophenylboronic acid, followed by cyclization and reduction steps to form the desired tetrahydroquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cellular processes in cancer cells. The compound’s antioxidant properties also play a role in its biological activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a core tetrahydro-cyclopenta[c]quinoline scaffold with several derivatives, differing primarily in substituents and ring saturation. Key comparisons include:

Compound Name / ID Substituents/Modifications Target/Activity Key Properties References
4-(2-fluorophenyl)-...quinoline 2-fluorophenyl at C4 GPER-1 (putative), AChE (potential) Enhanced metabolic stability; potential CNS penetration due to fluorine
G-15 (4-(6-bromo-benzodioxol-5-yl)...quinoline) 6-bromo-benzo[1,3]dioxol-5-yl at C4 GPR30 antagonist Bromine increases steric bulk; higher logP (4.38) vs. fluorophenyl analogs
8-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline Chlorine at C8; dihydro scaffold Synthetic intermediate Reduced ring saturation increases rigidity; chloro substituent may limit BBB penetration
Compound 27 (N-[4-(...quinolin-9-ylamino)butyl]-4-fluorobenzamide) Fluorobenzamide side chain AChE inhibitor (IC₅₀ = 0.12 µM) Fluorine improves CNS activity; cyclopenta[b]quinoline core lowers genotoxicity
4-(2-chlorophenyl)-...quinoline 2-chlorophenyl at C4 Unspecified (structural analog) Chlorine’s larger size may hinder binding vs. fluorine; higher molecular weight

Pharmacological and Binding Profiles

  • GPER-1/GPR30 Interactions: The fluorophenyl derivative likely forms hydrophobic interactions at GPER-1’s active site, similar to phenyl-substituted analogs like (3aR,4S,11cS)-4-phenyl-...quinoline . Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions compared to bromine in G-15, which acts as a selective antagonist . In contrast, G-1 (a GPR30 agonist with a bromo-benzodioxol group) demonstrates that electron-withdrawing substituents enhance receptor activation, suggesting the fluorophenyl analog could exhibit agonist/antagonist duality depending on substitution patterns .
  • Acetylcholinesterase (AChE) Inhibition: Fluorine-containing cyclopenta[b]quinolines (e.g., compound 27) show superior AChE inhibition (IC₅₀ = 0.12 µM) and BBB penetration compared to non-fluorinated tacrine derivatives . The 2-fluorophenyl group in the target compound may similarly enhance target affinity and reduce off-target toxicity.

ADMET and Physicochemical Properties

  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, improving half-life compared to chlorophenyl or bromophenyl analogs .
  • CNS Penetration : The fluorophenyl derivative’s lower molecular weight (265.31 g/mol vs. 370.24 g/mol for G-15) and moderate logP (~3.94 estimated) favor BBB permeability .
  • Toxicity: Cyclopenta[c]quinoline derivatives generally exhibit lower genotoxicity than tetrahydroacridines, with fluorine further reducing reactive metabolite formation .

Biological Activity

4-(2-Fluorophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a unique bicyclic structure that includes a fluorophenyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

Research indicates that compounds in the quinoline family exhibit various biological activities, including:

  • Antitumor Activity : Certain derivatives have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation.
  • Antimicrobial Effects : Some studies suggest that quinoline derivatives can inhibit bacterial and fungal growth by disrupting cellular processes.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Biological Activity Data

Activity Type IC50 (nM) Cell Lines/Targets Reference
c-Met Inhibition1.42H460, MKN-45
AntimicrobialVariesVarious bacterial strains
Anti-inflammatoryVariesRAW 264.7 cells

Case Studies

  • Antitumor Efficacy : A study evaluated several derivatives of this compound for their ability to inhibit c-Met kinase activity. The most effective derivative demonstrated an IC50 value of 1.42 nM against H460 cancer cells, indicating significant potency compared to existing treatments like foretinib .
  • Antimicrobial Activity : In another study focusing on quinoline derivatives, compounds were tested against various microbial strains. The results showed that certain derivatives exhibited notable antibacterial and antifungal activities, suggesting potential applications in treating infectious diseases .
  • Anti-inflammatory Mechanisms : Research involving RAW 264.7 macrophage cells revealed that some derivatives could significantly inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This effect was attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response .

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